

# Structural Features of Hydroxytrimethylstannane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Me<sub>3</sub>SnOH*

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## Introduction

Hydroxytrimethylstannane, with the chemical formula  $(CH_3)_3SnOH$ , is an organotin compound that serves as a versatile reagent in organic synthesis and organometallic chemistry.<sup>[1][2]</sup> Its utility stems from the unique structural characteristics of the trimethylstannyl group and the reactivity of the hydroxyl moiety. This technical guide provides a comprehensive overview of the structural features of hydroxytrimethylstannane, detailing its molecular geometry in different phases, spectroscopic signatures, and the experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties.

## Molecular Structure

The structure of hydroxytrimethylstannane is notably dependent on its physical state. In the solid phase, it adopts a polymeric chain structure, while in solution, it typically exists as a dimer.<sup>[3]</sup>

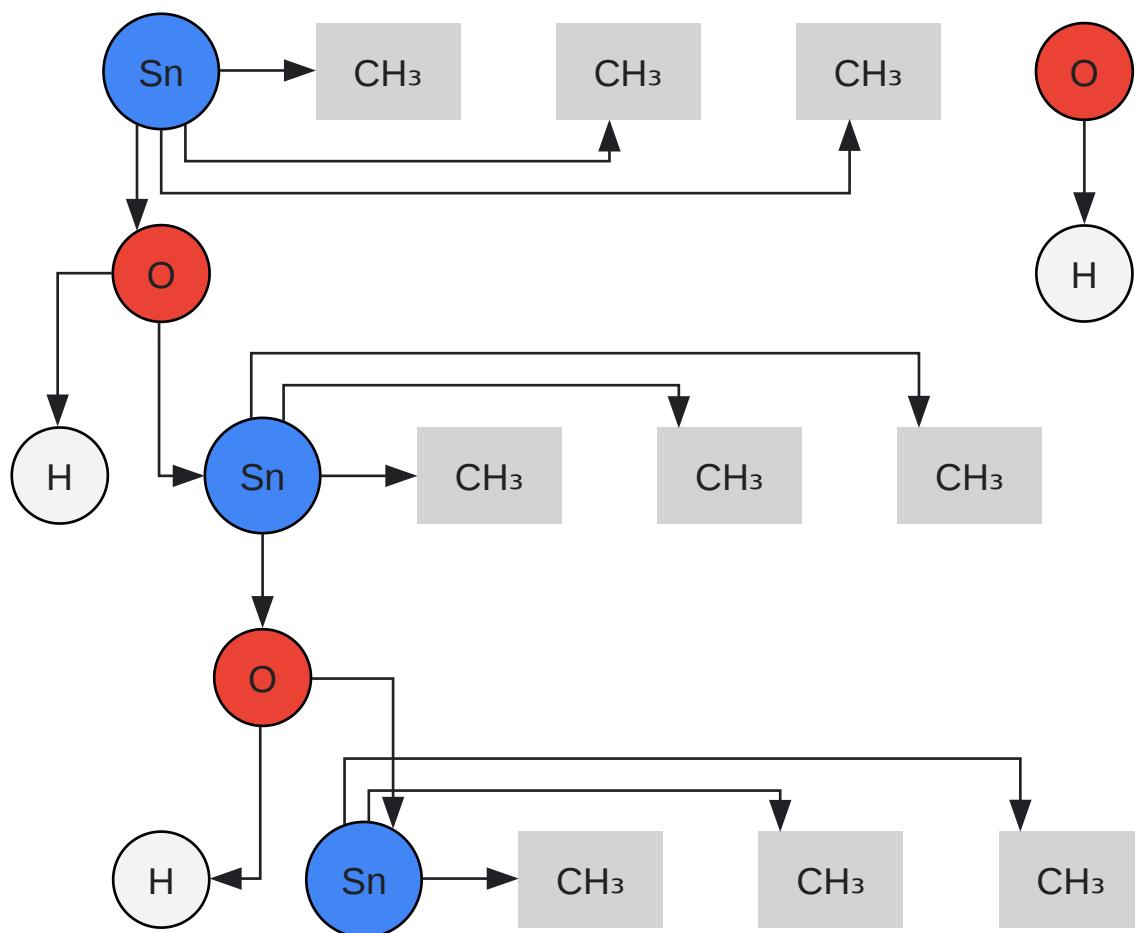
## Solid-State Structure

In the solid state, hydroxytrimethylstannane forms linear polymeric chains where planar trimethyltin ( $(CH_3)_3Sn$ ) units are bridged by hydroxide groups.<sup>[3][4]</sup> The coordination around

the tin atom is a trigonal bipyramidal, with the three methyl groups in the equatorial positions and the oxygen atoms of the bridging hydroxyl groups in the axial positions.

The room temperature crystal structure is remarkably complex, characterized as a superstructure with a high number of crystallographically independent molecules in the asymmetric unit ( $Z'$ ).<sup>[5][6]</sup> This complex structure undergoes a reversible, first-order phase transition at approximately 160 K to a more symmetric form.<sup>[4][6]</sup> An Sn-O-Sn bond angle of approximately 140° has been reported for the polymeric structure.<sup>[6]</sup>

Diagram 1: Solid-State Polymeric Structure of Hydroxytrimethylstannane



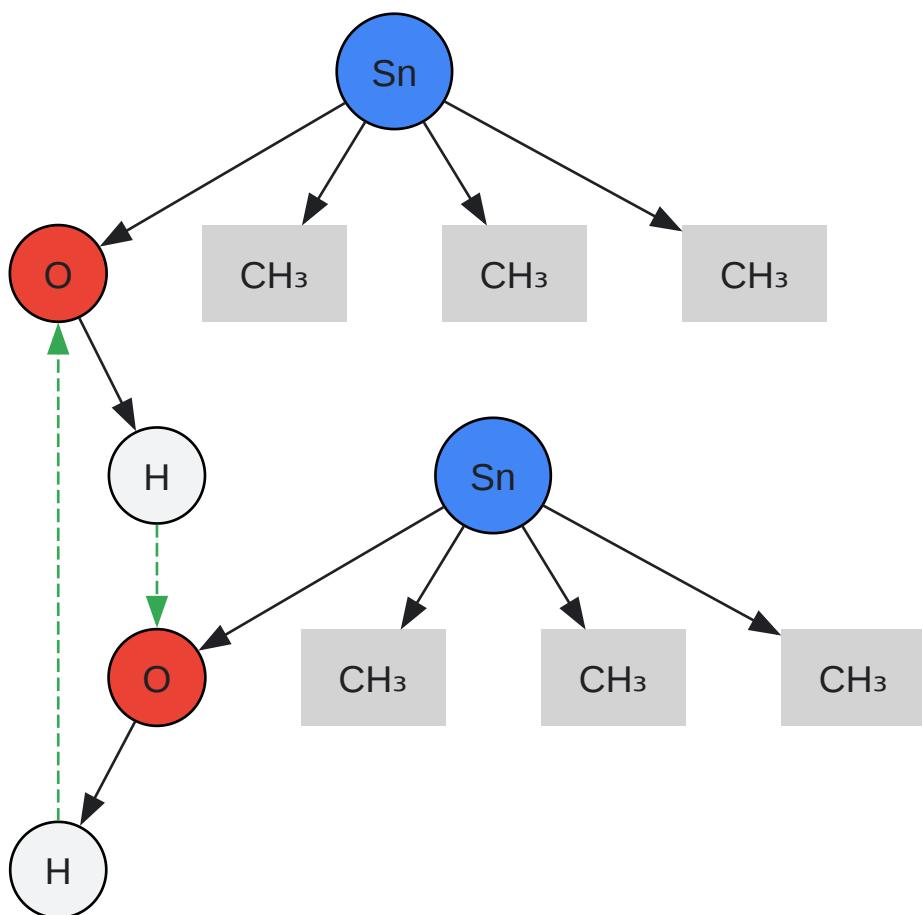
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Caption: Polymeric chain of  $(\text{CH}_3)_3\text{SnOH}$  in the solid state.

## Solution-State Structure

In non-polar organic solvents such as benzene, chloroform, or carbon tetrachloride, ebulliometric molecular weight determinations indicate that hydroxytrimethylstannane exists as a dimeric molecule,  $[(\text{CH}_3)_3\text{SnOH}]_2$ .<sup>[3]</sup> In this structure, two hydroxytrimethylstannane units are associated through hydrogen bonds between the hydroxyl groups.

Diagram 2: Dimeric Structure of Hydroxytrimethylstannane in Solution



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Caption: Dimeric structure of  $(\text{CH}_3)_3\text{SnOH}$  in non-polar solvents.

## Quantitative Structural Data

The precise bond lengths and angles of hydroxytrimethylstannane are determined by X-ray crystallography. While the full crystallographic data for the complex room-temperature structure is extensive, representative data for organotin compounds provides insight into its geometry.

Table 1: Typical Bond Parameters in Trimethyltin Compounds

Parameter	Bond	Typical Length (Å)	Typical Angle (°)
Bond Length	Sn-C	2.10 - 2.20	-
	Sn-O	2.05 - 2.25	-
Bond Angle	C-Sn-C	109.5 - 120	-
	C-Sn-O	90 - 100	-

|| Sn-O-Sn || - || ~140[6] ||

Note: These are typical values and can vary depending on the specific crystal structure and environment.

## Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for characterizing hydroxytrimethylstannane.

### NMR Spectroscopy

$^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  NMR spectroscopy are used to elucidate the structure and purity of hydroxytrimethylstannane. The chemical shifts and coupling constants are sensitive to the solvent and the concentration of the sample.[7]

Table 2: NMR Spectroscopic Data for Hydroxytrimethylstannane and Related Compounds

Nucleus	Compound	Solvent	Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)
$^1\text{H}$	$\text{Me}_3\text{SnX}$	Various	-	$J(^1\text{H}-^{119}\text{Sn}) = 49$ - 61[7]
$^{13}\text{C}$	$\text{Me}_3\text{SnX}$	Various	-	$J(^{13}\text{C}-^{119}\text{Sn}) =$ 300 - 400[7]

|  $^{119}\text{Sn}$  |  $\text{Me}_3\text{SnOH}$  |  $\text{CDCl}_3$  | +51.5 | - |

Note:  $^{119}\text{Sn}$  chemical shifts are relative to tetramethyltin ( $\text{Me}_4\text{Sn}$ ).[8]

## Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds within the molecule. The frequencies of the Sn-O and O-H stretching vibrations are particularly informative for distinguishing between the solid-state and solution structures.[3]

Table 3: Key IR Absorption Frequencies for Hydroxytrimethylstannane

Vibrational Mode	Solid State ( $\text{cm}^{-1}$ )	Solution (in $\text{CCl}_4$ ) ( $\text{cm}^{-1}$ )
O-H stretch	3620[3]	3658[3]
Sn-C stretch	540[3]	-

| Sn-O stretch | 370[3] | 500 - 580[3] |

## Experimental Protocols

### Synthesis and Crystallization

High-quality single crystals of hydroxytrimethylstannane suitable for X-ray diffraction can be obtained by vacuum sublimation.

Protocol:

- Place crude hydroxytrimethylstannane in a sublimation apparatus.
- Evacuate the apparatus to a pressure of approximately  $10^{-3}$  torr.
- Gently heat the sample to induce sublimation.
- Collect the sublimed crystals on a cold finger or a cooler part of the apparatus.
- Handle the resulting crystals under an inert atmosphere to prevent moisture absorption.

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of hydroxytrimethylstannane.

Protocol:

- Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
- Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. For hydroxytrimethylstannane, data collection at low temperatures (e.g., 100 K) is necessary to study the phase transition.[\[1\]](#) Synchrotron radiation may be required to resolve weak superstructure reflections.[\[1\]](#)
- Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

## NMR Spectroscopy

Protocol:

- Sample Preparation: In an inert atmosphere (e.g., a glovebox), dissolve 50-100 mg of hydroxytrimethylstannane in approximately 0.6 mL of a dry, deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ) in an NMR tube.[\[8\]](#)
- Referencing: Use an external reference standard, such as a sealed capillary containing tetramethyltin ( $\text{Me}_4\text{Sn}$ ), or a secondary reference.[\[8\]](#)
- Data Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  NMR spectra on a high-field NMR spectrometer. For  $^{119}\text{Sn}$  NMR, a proton-decoupled pulse sequence is typically used.[\[8\]](#)
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

## FTIR Spectroscopy

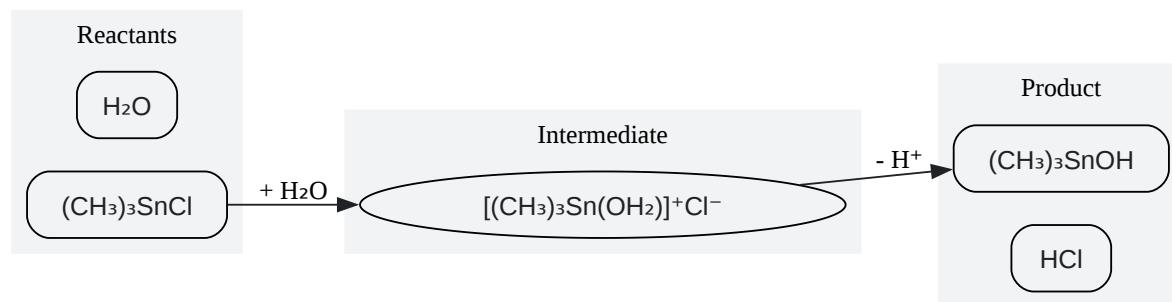
## Protocol:

- Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil.[9]
- Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g.,  $\text{CCl}_4$ ) in a liquid-sample cell.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .[9]
- Data Analysis: Identify the characteristic absorption bands and compare them to known values.

## Reaction Mechanism: Hydrolysis of Trimethyltin Chloride

Hydroxytrimethylstannane is commonly synthesized by the hydrolysis of trimethyltin chloride. This reaction can proceed through partially condensed cationic intermediates.

Diagram 3: Proposed Hydrolysis Mechanism of Trimethyltin Chloride



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Caption: Simplified reaction pathway for the formation of hydroxytrimethylstannane.

## Conclusion

Hydroxytrimethylstannane exhibits fascinating structural chemistry, with its form being highly dependent on its physical state. The polymeric nature in the solid state and dimeric form in solution give rise to distinct spectroscopic properties. A thorough understanding of these structural features, obtained through detailed experimental characterization, is crucial for its effective application in research and development. The protocols and data presented in this guide offer a foundational resource for scientists working with this important organotin compound.

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